spirotryprostatin A

Cell Cycle G2/M Phase Cancer Research

Spirotryprostatin A is a diketopiperazine alkaloid possessing a unique spiro ring system, originally isolated from Aspergillus fumigatus. Its modest G2/M cell cycle arrest potency (IC50 197.5 µM) makes it the ideal low-activity control for SAR studies comparing to spirotryprostatin B (IC50 14.0 µM). The well-established 7-step total synthesis (18–28% overall yield) enables cost-effective scaffold derivatization for antifungal lead discovery. In K562 leukemia assays, its cytotoxicity matches tryprostatin A (both IC50 41 µM), supporting rigorous structure-activity comparisons. Do not substitute for more potent analogs; select for reproducible SAR baselines.

Molecular Formula C22H25N3O4
Molecular Weight 395.5 g/mol
Cat. No. B1248624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namespirotryprostatin A
Synonymsspirotryprostatin A
Molecular FormulaC22H25N3O4
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC(=CC1C2(CC3N1C(=O)C4CCCN4C3=O)C5=C(C=C(C=C5)OC)NC2=O)C
InChIInChI=1S/C22H25N3O4/c1-12(2)9-18-22(14-7-6-13(29-3)10-15(14)23-21(22)28)11-17-19(26)24-8-4-5-16(24)20(27)25(17)18/h6-7,9-10,16-18H,4-5,8,11H2,1-3H3,(H,23,28)/t16-,17-,18-,22-/m0/s1
InChIKeyMQJKGSIAJNXSCM-ORGXJRBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spirotryprostatin A: Indole Alkaloid G2/M Cell Cycle Inhibitor for Research and Discovery


Spirotryprostatin A is an indolic alkaloid belonging to the 2,5-diketopiperazine class of natural products, originally isolated from the fungus Aspergillus fumigatus [1]. It features a unique spiro ring system, which is a defining structural characteristic of this compound class [1]. Spirotryprostatin A has been identified as a modest inhibitor of mammalian cell cycle progression, specifically causing arrest at the G2/M phase [2].

Why Spirotryprostatin A Cannot Be Directly Substituted by Closely Related Diketopiperazine Alkaloids


Despite sharing a common diketopiperazine core and indole alkaloid classification, spirotryprostatin A, its direct spiro analog spirotryprostatin B, and the structurally simpler tryprostatins exhibit substantial differences in their biological potency and structural complexity. The presence and specific arrangement of the unique spiro ring system, as well as minor substituent differences (e.g., a methoxy group in spirotryprostatin B vs. saturation in spirotryprostatin A), lead to significant variation in cell cycle inhibitory activity and other biological properties [1][2]. Therefore, substituting one compound for another within this class is not scientifically valid and can lead to divergent experimental outcomes.

Quantitative Differentiators for Spirotryprostatin A Against its Closest Analogs


Cell Cycle Inhibition in tsFT210 Cells: Spirotryprostatin A vs. Spirotryprostatin B

Spirotryprostatin A is a 14-fold less potent inhibitor of cell cycle progression at the G2/M phase compared to its close analog spirotryprostatin B in the same assay. This significant difference highlights the critical impact of structural variation on biological activity within this class [1].

Cell Cycle G2/M Phase Cancer Research

Cytotoxicity Against K562 Leukemia Cells: A Cross-Study Potency Assessment

In separate studies using a 48-hour MTT assay against human K562 leukemia cells, spirotryprostatin A (IC50 = 41 µM) demonstrates similar cytotoxic potency to tryprostatin A (IC50 = 41 µM) . This suggests that despite differences in cell cycle inhibition, their cytotoxic profiles against this specific cancer cell line are comparable.

Cytotoxicity Leukemia Anticancer

Synthetic Tractability: Enabling the Generation of Diverse and Potent Derivatives

Spirotryprostatin A serves as a superior scaffold for derivative generation compared to tryprostatin A. Its total synthesis can be achieved in a concise 7-step sequence with high overall yields (18-28%) from commercially available materials, allowing for efficient analog creation [1]. In contrast, the synthesis of potent tryprostatin A analogs often involves more complex procedures. Critically, synthetic work on spirotryprostatin A has led to the discovery of analogs with significantly enhanced and diversified biological activities, including potent broad-spectrum antifungal activity (MICs 8-32 µg/mL) [2], a property not associated with the parent compound or tryprostatin analogs.

Medicinal Chemistry Total Synthesis Derivatives

Optimal Use Cases for Spirotryprostatin A in Research and Development


Use as a Less-Potent Control in G2/M Cell Cycle Arrest Studies

Given its quantifiably lower potency (IC50 = 197.5 µM) compared to spirotryprostatin B (IC50 = 14.0 µM) in tsFT210 cell cycle arrest assays [1], spirotryprostatin A is an ideal compound to serve as a less-active control or to establish a baseline for structure-activity relationship (SAR) studies. It allows researchers to delineate the specific structural features (e.g., the saturation state of the C-8/C-9 bond) that contribute to the higher potency of spirotryprostatin B.

A Versatile Scaffold for Medicinal Chemistry and Derivative Synthesis

Spirotryprostatin A's established and efficient total synthesis (7 steps, 18-28% overall yield) [2] makes it an accessible scaffold for creating diverse chemical libraries. This is evidenced by the generation of novel derivatives with potent, broad-spectrum antifungal activity (MICs 8-32 µg/mL) [3], a biological profile distinct from its own. This positions spirotryprostatin A as a strategic starting point for lead discovery programs in antifungal and potentially other therapeutic areas.

Investigating Structure-Specific Biological Activity in Leukemia Models

Cross-study data shows spirotryprostatin A exhibits similar cytotoxicity (IC50 = 41 µM) to tryprostatin A (IC50 = 41 µM) in a K562 leukemia cell MTT assay . Researchers using K562 cells as a model for chronic myelogenous leukemia can utilize spirotryprostatin A to further probe the structure-activity landscape of diketopiperazine alkaloids, knowing its cytotoxic effect is in the same range as a key comparator in the class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for spirotryprostatin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.